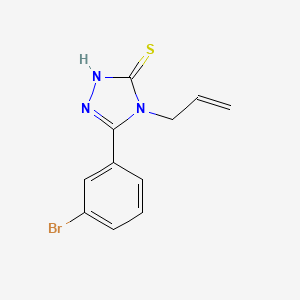

![molecular formula C14H15N3O3 B2674165 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-89-6](/img/structure/B2674165.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Organic Light-Emitting Devices (OLEDs)

- Summary: Compounds with a similar structure have been used in the development of non-doped blue organic light-emitting devices .

- Method: The compounds were used to construct blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2ET1 > ES1 .

- Results: The pyrenyl dihydrobenzodioxin phenanthroimidazole-based nondoped OLED exhibits blue emission (450 nm) with CIE (0.15, 0.14), a luminance of 53 890 cd m 2, power efficiency of 5.86 lm W 1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A 1 .

-

- Summary: Compounds with a similar structure have been used in crystal structure analysis .

- Method: The crystal structure of the compound was analyzed using X-ray crystallography .

- Results: The crystal structure parameters were determined: a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å 3, Z = 10, R gt (F) = 0.0587, wR ref (F 2) = 0.1652, T = 273 K .

-

- Summary: Compounds with a similar structure have been used in pain management research .

- Method: The compound was used in vivo to prevent capsaicin-induced eye wiping in a dose-dependent manner, and it reverses thermal and mechanical hyperalgesia in a model of inflammatory pain induced by intraplantar injection of complete Freund’s adjuvant .

- Results: The compound was effective at preventing capsaicin-induced eye wiping and reversing thermal and mechanical hyperalgesia .

-

Organic Light-Emitting Devices (OLEDs)

- Field: Material Science

- Summary: Compounds with a similar structure have been used in the development of non-doped blue organic light-emitting devices .

- Method: The compounds were used to construct blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2ET1 > ES1 .

- Results: The pyrenyl dihydrobenzodioxin phenanthroimidazole-based nondoped OLED exhibits blue emission (450 nm) with CIE (0.15, 0.14), a luminance of 53 890 cd m 2, power efficiency of 5.86 lm W 1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A 1 .

-

Enzyme Inhibition

- Field: Biochemistry

- Summary: Compounds with a similar structure have been used in the study of enzyme inhibition .

- Method: The compounds were tested for their ability to inhibit cholinestrases and lipoxygenase enzymes .

- Results: The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

-

Synthesis of New Compounds

-

Enzyme Inhibition

- Field: Biochemistry

- Summary: Compounds with a similar structure have been used in the study of enzyme inhibition .

- Method: The compounds were tested for their ability to inhibit cholinestrases and lipoxygenase enzymes .

- Results: The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9-7-11(17(2)16-9)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSGOLYBZPDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

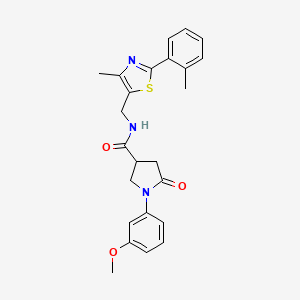

![N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2674086.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)

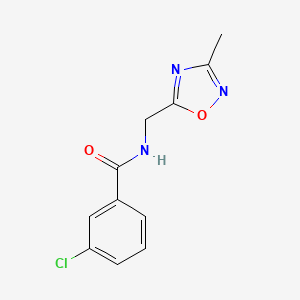

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)

![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)

![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)

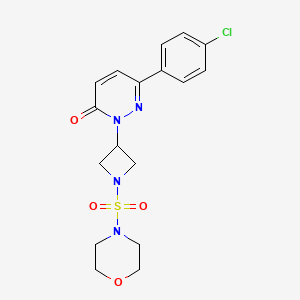

![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)